molecular formula C14H25NO4 B14358016 Diethyl[(dipropan-2-ylamino)methylidene]propanedioate CAS No. 92329-85-6

Diethyl[(dipropan-2-ylamino)methylidene]propanedioate

Cat. No.: B14358016
CAS No.: 92329-85-6
M. Wt: 271.35 g/mol
InChI Key: XNCFKIOMPVXYNY-UHFFFAOYSA-N
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Description

Diethyl[(dipropan-2-ylamino)methylidene]propanedioate is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a diethyl ester group and a dipropan-2-ylamino group attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[(dipropan-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through techniques such as distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(dipropan-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides.

Scientific Research Applications

Diethyl[(dipropan-2-ylamino)methylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl[(dipropan-2-ylamino)methylidene]propanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[(dimethylamino)methylidene]propanedioate
  • Diethyl[(pyrimidin-4-yl)amino]methylidene]propanedioate

Uniqueness

Diethyl[(dipropan-2-ylamino)methylidene]propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

92329-85-6

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

diethyl 2-[[di(propan-2-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C14H25NO4/c1-7-18-13(16)12(14(17)19-8-2)9-15(10(3)4)11(5)6/h9-11H,7-8H2,1-6H3

InChI Key

XNCFKIOMPVXYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C(C)C)C(C)C)C(=O)OCC

Origin of Product

United States

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